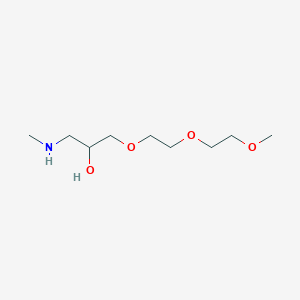

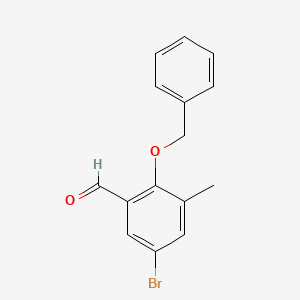

![molecular formula C10H18N2O2 B3106149 4-[(3S)-哌啶-3-羰基]吗啉 CAS No. 1568228-00-1](/img/structure/B3106149.png)

4-[(3S)-哌啶-3-羰基]吗啉

描述

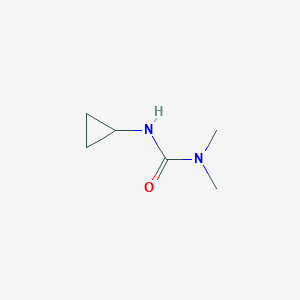

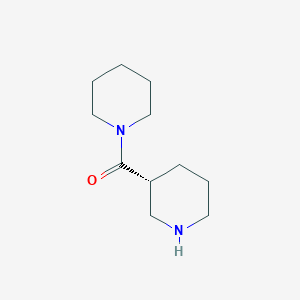

“4-[(3S)-piperidine-3-carbonyl]morpholine” is a compound that contains a morpholine ring and a piperidine ring . The morpholine ring is a six-membered ring with one oxygen atom and four carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . This compound is part of a larger class of compounds known as piperidine derivatives, which are important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of piperidine derivatives, including “4-[(3S)-piperidine-3-carbonyl]morpholine”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One key step in the synthesis of a related compound, (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, involves a one-pot azide reductive cyclization of an aldehyde .Molecular Structure Analysis

The molecular structure of “4-[(3S)-piperidine-3-carbonyl]morpholine” includes a morpholine ring and a piperidine ring . The morpholine ring is a six-membered ring with one oxygen atom and four carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives, including “4-[(3S)-piperidine-3-carbonyl]morpholine”, undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-[(3S)-piperidine-3-carbonyl]morpholine” include a molecular weight of 234.73, a storage temperature at room temperature (RT), and a physical form as a powder .科学研究应用

杂环化学和化合物合成

在杂环化学中,4-[(3S)-哌啶-3-羰基]吗啉衍生物因其合成复杂分子的潜力而受到探索。例如,研究表明吗啉和哌啶在与双-(乙氧羰基)碳烯反应中制备二氢噻吩双(乙氧羰基)甲基化合物的效用。这些化合物因其在合成各种杂环结构中的潜在应用而受到关注,这可能对药物发现和开发产生影响 (Yamagata 等人,1993 年)。

与臭氧的反应机理

对含哌啶和吗啉结构的化合物(包括类似于 4-[(3S)-哌啶-3-羰基]吗啉的化合物)的臭氧化研究提供了对其与臭氧反应机理的见解。这些研究对于了解含此类部分的药物的环境归宿和降解途径至关重要。调查揭示了这些反应的动力学和化学计量学特征,有助于更广泛地了解此类化合物在水处理过程和环境中的行为 (Tekle-Röttering 等人,2016 年)。

结构和立体化学研究

与 4-[(3S)-哌啶-3-羰基]吗啉相关的化合物的立体化学和构象一直是研究的主题,为它们的化学行为和潜在应用提供了见解。例如,对 N-三氟甲磺酰基取代的二杂环己烷的研究揭示了立体动力学和 Perlin 效应,这对于了解这些化合物的化学和物理性质至关重要,影响了它们在药物化学和材料科学中的潜在应用 (Shainyan 等人,2008 年)。

催化应用

N-{2-(芳基硫代/硒代)乙基}吗啉/哌啶与钯配合物的合成和结构分析揭示了它们在化学反应(如 Heck 反应)中作为催化剂的潜力。这些研究为催化领域做出了贡献,为有机合成开发高效且选择性的催化剂提供了新的途径 (Singh 等人,2013 年)。

药物发现中的高级构件

研究还集中在设计和合成用于药物发现的新型构件,例如 3-((杂)环丁基)氮杂环丁烷基哌啶、哌嗪和吗啉的同系物。与它们的母杂环相比,这些化合物更大且表现出增加的构象灵活性,这使得它们在药物化学项目中进行先导优化时很有价值 (Feskov 等人,2019 年)。

安全和危害

未来方向

Piperidines, including “4-[(3S)-piperidine-3-carbonyl]morpholine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase .

Mode of Action

In the case of amorolfine, the inhibition of fungal enzymes affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . This could provide a general idea of how 4-[(3S)-piperidine-3-carbonyl]morpholine might interact with its targets.

Biochemical Pathways

Piperidine derivatives have been found to have a significant impact on various biological and pharmacological activities . For example, amorolfine’s inhibition of fungal enzymes disrupts fungal sterol synthesis pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as dextromoramide, have been studied . Dextromoramide has a mean elimination half-life of 215.3 ± 78.4 minutes and a volume of distribution of 0.58 ± 0.20 L/kg . Peak plasma levels are reached within 0.5–4.0 h after dosing .

Result of Action

It is known that piperidine derivatives are used in the synthesis of pharmaceuticals with substantial interest .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

4-[(3S)-piperidine-3-carbonyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the carbonic anhydrase enzyme, which is crucial for maintaining homeostasis in processes such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . The compound can bind to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting these physiological processes.

Cellular Effects

The effects of 4-[(3S)-piperidine-3-carbonyl]morpholine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by 4-[(3S)-piperidine-3-carbonyl]morpholine can lead to altered pH regulation within cells, impacting metabolic activities and gene expression patterns . Additionally, this compound has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, 4-[(3S)-piperidine-3-carbonyl]morpholine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit carbonic anhydrase is a key aspect of its mechanism of action. By binding to the enzyme’s active site, 4-[(3S)-piperidine-3-carbonyl]morpholine prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, thereby disrupting normal cellular processes . This inhibition can lead to downstream effects on cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(3S)-piperidine-3-carbonyl]morpholine have been studied over time to understand its stability, degradation, and long-term impact on cellular functionLong-term studies have indicated that prolonged exposure to 4-[(3S)-piperidine-3-carbonyl]morpholine can lead to sustained inhibition of carbonic anhydrase, resulting in persistent alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-[(3S)-piperidine-3-carbonyl]morpholine vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, toxic effects such as metabolic imbalances and organ dysfunction have been observed . These findings highlight the importance of dosage optimization for potential therapeutic applications of 4-[(3S)-piperidine-3-carbonyl]morpholine.

Metabolic Pathways

4-[(3S)-piperidine-3-carbonyl]morpholine is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase. The inhibition of this enzyme by 4-[(3S)-piperidine-3-carbonyl]morpholine affects metabolic flux and metabolite levels, particularly those related to pH regulation and bicarbonate production . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Subcellular Localization

The subcellular localization of 4-[(3S)-piperidine-3-carbonyl]morpholine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular distribution of 4-[(3S)-piperidine-3-carbonyl]morpholine is essential for elucidating its precise biochemical effects and potential therapeutic applications .

属性

IUPAC Name |

morpholin-4-yl-[(3S)-piperidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAQRKAOFPLUCJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

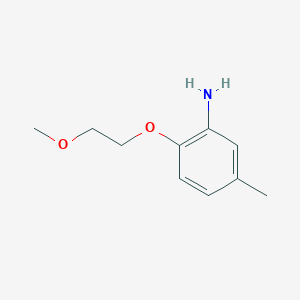

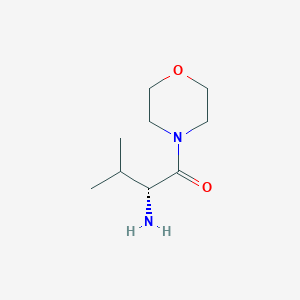

![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)